molecular formula C13H20ClNO3 B3086022 (Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158447-16-5

(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No. B3086022
CAS RN: 1158447-16-5
M. Wt: 273.75 g/mol
InChI Key: GNYIHKBPSIPBIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods to synthesize compounds similar to “(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride”. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a chalcone was synthesized and evaluated for its antinociceptive, anti-inflammatory and hypoglycemic effect in adult zebrafish .

Scientific Research Applications

Functionalized Cyclopentenediones Synthesis

Egorov et al. (2019) explored the reactions of 2-allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione with various amines under mild conditions, leading to products with potential applications in organic synthesis and materials science. This research highlights the versatility of trimethoxyphenyl compounds in chemical reactions and their potential utility in creating novel materials and molecules Egorov, V., Khasanova, L., Gimalova, F. A., & Miftakhov, M. S. (2019). Russian Journal of Organic Chemistry.

Metal Ion Affinities and Fluorescence Properties

Liang et al. (2009) investigated the structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine. These compounds, with enhanced solubility in organic and aqueous solvents, showed interesting fluorescence properties when coordinated with metal ions like Zn(2+) and Cu(2+), indicating potential applications in sensing and imaging technologies Liang, J., Zhang, J., Zhu, L., Duarandin, A., Young, V., Geacintov, N., & Canary, J. (2009). Inorganic Chemistry.

Molecular Structure and Hyperpolarizability Studies

Sheena Mary et al. (2015) focused on the molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of a compound closely related to the one . The study detailed the electronic and structural characteristics, providing insights into the potential electronic and optical applications of such compounds Sheena Mary, Y., Panicker, C. Y., Anto, P., Sapnakumari, M., Narayana, B., & Sarojini, B. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Antibacterial Study of Novel Compounds

Mehta (2016) described the synthesis, structure determination, and antibacterial activity evaluation of novel heterocyclic compounds. This research underscores the potential of compounds with similar structural features in developing new antibacterial agents Mehta, K. (2016). Silpakorn University Science and Technology Journal.

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, one compound showed neurologic toxicity defined as the failure of the mice to remain on the rod for 3 minutes .

properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-5-6-14-9-10-7-11(15-2)13(17-4)12(8-10)16-3;/h5,7-8,14H,1,6,9H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYIHKBPSIPBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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